![molecular formula C26H26ClN3O3S B2653189 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide CAS No. 422276-34-4](/img/structure/B2653189.png)
6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C26H26ClN3O3S and its molecular weight is 496.02. The purity is usually 95%.
BenchChem offers high-quality 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Quinazolinone compounds have been synthesized and evaluated for their potential as antimicrobial agents. For instance, Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone derivatives and screened them for antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests a potential application of similar compounds in developing new antimicrobial agents Desai, Dodiya, & Shihora, 2011.
Antitumor Activity
Quinazolinone derivatives have also been investigated for their antitumor properties. Zhang et al. (2019) designed and synthesized novel 4-arylaminoquinazoline derivatives with antitumor activity, highlighting the potential use of quinazolinone compounds in cancer therapy. These compounds exhibited inhibitory effects against various tumor cells, indicating their potential as EGFR tyrosine kinase inhibitors Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019.
Anti-inflammatory and Analgesic Agents
The synthesis of quinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities is another area of research. Farag et al. (2012) synthesized a series of quinazoline derivatives and screened them for their potential anti-inflammatory and analgesic activities, demonstrating the versatility of quinazolinone compounds in pharmaceutical development Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.
Antipyretic and Anti-inflammatory Properties
Ghorab et al. (2010) synthesized novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties and evaluated their antipyretic and anti-inflammatory activities. This work adds to the evidence that quinazolinone derivatives can be tailored for specific therapeutic effects Ghorab, Ismail, & Abdalla, 2010.
properties
IUPAC Name |
6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c27-22-12-5-3-9-19(22)18-34-26-29-23-13-6-4-11-21(23)25(32)30(26)15-7-1-2-14-24(31)28-17-20-10-8-16-33-20/h3-6,8-13,16H,1-2,7,14-15,17-18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPQCXLAXNGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCCCC(=O)NCC4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

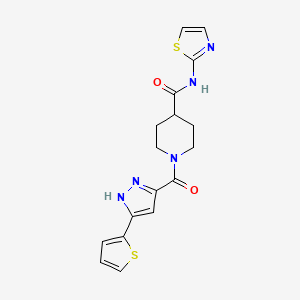
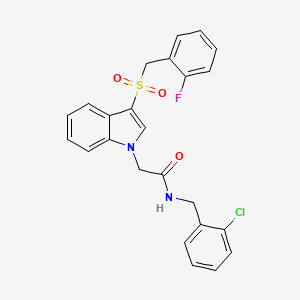
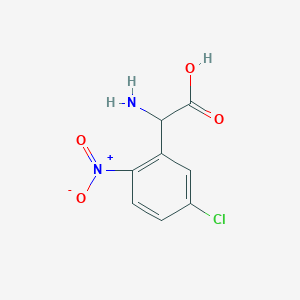
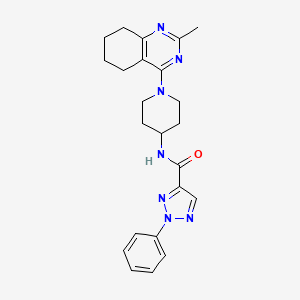
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
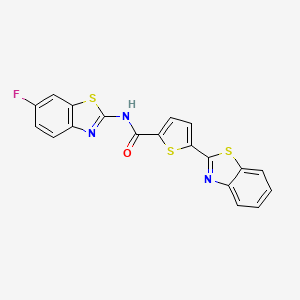
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
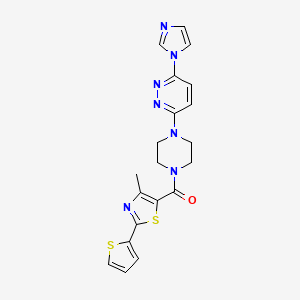
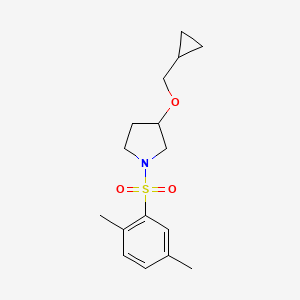
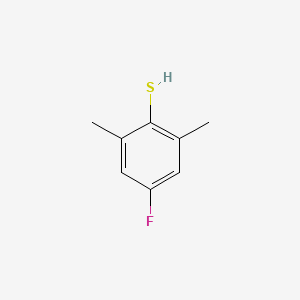
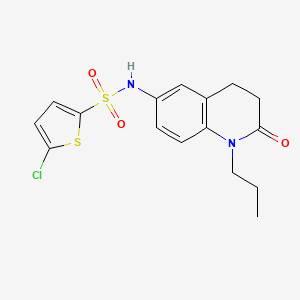
![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)